2-Methyl-5-vinylpyrimidine

fluorescent dyes optical materials structure-property relationship

Generic vinylpyrimidine isomers risk failed polymerization or loss of metal-binding capacity. 2-Methyl-5-vinylpyrimidine provides the precise 2-methyl-5-vinyl architecture essential for reproducible Pd(II) coordination and blue-shifted fluorophore synthesis. • Enables Pd-polymer transvinylation catalysts via bidentate N-coordination geometry • Delivers polarity-responsive fluorescent probes with blue-shifted absorption vs. 4-isomers • 98% purity; standard packs 10 mg-100 mg with bulk custom synthesis available

Molecular Formula C7H8N2
Molecular Weight 120.15 g/mol
Cat. No. B8024704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-vinylpyrimidine
Molecular FormulaC7H8N2
Molecular Weight120.15 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=N1)C=C
InChIInChI=1S/C7H8N2/c1-3-7-4-8-6(2)9-5-7/h3-5H,1H2,2H3
InChIKeyCAXDVRWCYBTEPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-vinylpyrimidine Physicochemical Properties


2-Methyl-5-vinylpyrimidine (CAS 1147894-20-9) is a heterocyclic monomer with the molecular formula C7H8N2 and a molecular weight of 120.15 g/mol. It features a pyrimidine core bearing a methyl substituent at position 2 and a vinyl substituent at position 5, which endows it with a dual reactivity profile: the vinyl group enables participation in radical polymerization and other addition reactions, while the pyrimidine ring provides two nitrogen atoms capable of metal coordination [1]. Predicted physicochemical properties include a density of 1.0±0.1 g/cm³, a boiling point of 183.7±9.0 °C at 760 mmHg, and a computed pKa of 1.74±0.22 .

2-Methyl-5-vinylpyrimidine Generic Substitution Risks


The specific positioning of the methyl and vinyl groups on 2-Methyl-5-vinylpyrimidine is critical because it dictates the electronic environment of the pyrimidine ring and the steric accessibility of the polymerizable vinyl moiety. Analogs such as 4-vinylpyrimidine, 2-vinylpyrimidine, or 5-ethynyl-2-methylpyrimidine differ in the position or nature of the unsaturated substituent, leading to marked differences in polymerization kinetics, copolymer composition drift, optical properties (blue-shifted vs. red-shifted absorption/emission for 2-arylvinyl vs. 4-arylvinyl derivatives), and the strength of metal-ion complexation in the resulting polymers [1][2]. Simple substitution with another vinylpyrimidine isomer without accounting for these differences can result in failed polymerization, altered copolymer microstructure, or loss of desired photophysical or metal-binding performance [1][3].

2-Methyl-5-vinylpyrimidine Differentiation Evidence


Optical Blue Shift vs. 4-Arylvinylpyrimidine Chromophores

Chromophores synthesized via condensation of donor aldehydes onto 2-methylpyrimidine (which establishes the 2-methyl-5-arylvinyl connectivity related to the core of the target compound) exhibit a significant blue shift in both absorption and emission maxima compared to the analogous 4-arylvinylpyrimidine series [1]. This positional effect on optical bandgap is consistently observed across multiple donor-substituted derivatives [1].

fluorescent dyes optical materials structure-property relationship

Enhanced Intramolecular Charge Transfer in 2-Arylvinylpyrimidines

Emission solvatochromism studies reveal that 2-arylvinylpyrimidine derivatives exhibit a higher degree of intramolecular charge transfer (ICT) in the excited state compared to their 4-arylvinylpyrimidine counterparts [1]. This results in a greater sensitivity of emission wavelength to solvent polarity, a property exploitable in environmental sensing and polarity probes [1].

solvatochromism nonlinear optics charge transfer

Metal-Complexing Polymers via 5-Vinyl Substitution

The 2-substituted-5-vinylpyrimidine scaffold (of which the target compound is a specific member where the 2-substituent is methyl) yields polymers capable of forming complexes with transition metals, including Pd [1]. When X is 2-pyridyl or 2-pyrimidyl, the resulting polymers function as supported ligands for Pd-catalyzed transvinylation reactions [1]. Simple 5-vinylpyrimidine without the 2-substituent yields polymers with relatively insignificant complex-forming action [1], highlighting the importance of the 2-substitution pattern.

metal-chelating polymers catalyst supports transvinylation catalysts

Physicochemical Differences vs. Isomeric Vinylpyrimidines

The predicted physicochemical properties of 2-Methyl-5-vinylpyrimidine provide a baseline for selection against other vinylpyrimidine monomers. Its computed boiling point of 183.7±9.0 °C and flash point of 58.4±5.1 °C differ from 5-vinylpyrimidine (184.4±9.0 °C boiling point; no flash point reported) and 5-ethynyl-2-methylpyrimidine (182.2±13.0 °C boiling point) , while its predicted pKa of 1.74±0.22 indicates a weakly basic heterocycle suitable for acid-sensitive polymerization protocols with appropriate protection.

physicochemical properties monomer handling purification

Copolymer Composition Drift with N-Vinylpyrrolidone

For the closely related monomer 2-methyl-5-vinylpyridine, radical copolymerization with N-vinylpyrrolidone results in copolymers whose experimental chemical composition distribution is broader than the theoretically calculated distribution, especially at low 2-methyl-5-vinylpyridine content [1]. This indicates that the reactivity ratios of this monomer class deviate from ideal random copolymerization behavior, requiring active feed composition control or semi-batch monomer addition strategies to achieve target copolymer compositions with narrow chemical heterogeneity [1].

radical copolymerization compositional drift molecular weight distribution

Dye-Site Efficiency Advantage over 2-Vinylpyridine

In acrylonitrile copolymer fibers, 2-methyl-5-vinylpyridine (the pyridine analog) achieves equivalent acid-dye uptake at half the molar incorporation compared to 2-vinylpyridine [1]. This indicates a higher dye-site efficiency per mole of incorporated comonomer, attributed to the enhanced basicity and/or steric accessibility of the pyridine nitrogen in the 2-methyl-5-substituted isomer [1].

acrylonitrile copolymers dyeable fibers vinylpyridine monomer efficiency

2-Methyl-5-vinylpyrimidine Application Scenarios


Supported Palladium Catalysts for Transvinylation

Radical polymerization of 2-Methyl-5-vinylpyrimidine yields crosslinked or linear polymers capable of coordinating Pd(II) species. These Pd-polymer complexes have been explicitly demonstrated as catalysts for transvinylation, leveraging the bidentate coordination geometry provided by the 2-substituted pyrimidine/pyridine pendant groups [1]. Researchers developing heterogeneous Pd catalysts should select this monomer over unsubstituted 5-vinylpyrimidine, as polymers from the latter exhibit relatively insignificant complexation capacity [1].

Blue-Shifted Fluorescent Probes and Sensors

When 2-methylpyrimidine is used as a condensation partner with donor-substituted aromatic aldehydes, the resulting 2-arylvinylpyrimidine fluorophores exhibit a pronounced blue shift in absorption and emission compared to the 4-arylvinylpyrimidine isomers [2]. This spectral tuning, combined with enhanced intramolecular charge transfer character [2], makes 2-Methyl-5-vinylpyrimidine a strategic starting material for synthesizing polarity-responsive fluorescent probes that operate in a shorter-wavelength optical window, avoiding spectral overlap with common biological autofluorescence in the green-red region.

Composition-Controlled Copolymers for Drug Delivery

Evidence from the closely related 2-methyl-5-vinylpyridine system shows that radical copolymerization with N-vinylpyrrolidone produces copolymers with broader-than-ideal chemical composition distributions, particularly at low vinylpyridine feed ratios [3]. This informs users of 2-Methyl-5-vinylpyrimidine that active feed control (e.g., semi-batch monomer addition) is necessary to achieve narrow compositional homogeneity when synthesizing N-vinylpyrrolidone-based copolymers for pharmaceutical excipient applications, where regulatory expectations demand tight control over copolymer microstructure.

Efficient Dye-Receptor for Acrylic Fibers

Inferred from pyridine analog data, the 2-methyl-5-substituted vinyl heterocycle architecture provides approximately double the dye-site efficiency of 2-vinyl-substituted isomers in acrylonitrile copolymer fibers [4]. This suggests that 2-Methyl-5-vinylpyrimidine could serve as a highly efficient comonomer for imparting acid-dyeability to acrylic fibers or films, enabling lower comonomer incorporation levels to achieve target color yields and potentially preserving more desirable mechanical properties of the base polyacrylonitrile matrix [4].

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